Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Overview
Description
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is an organic compound with the molecular formula C10H10N2O5 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Acetamide Derivative: The synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- typically begins with the nitration of an acetamide derivative
Acetylation: Following nitration, the compound undergoes acetylation, where an acetyloxy group (CH3COO) is introduced. This is usually achieved by reacting the nitrated compound with acetic anhydride (C4H6O3) in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- can undergo reduction reactions to form an amino group (NH2). Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can replace the acetyloxy group with a hydroxyl group (OH).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe), hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), other nucleophiles.
Major Products Formed:
Reduction: Formation of Acetamide, N-[4-(amino)-2-nitrophenyl]-.
Substitution: Formation of Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-.
Scientific Research Applications
Chemistry:
Organic Synthesis: Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: This compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Acetamide, N-[4-(amino)-2-nitrophenyl]-: Similar structure but with an amino group instead of an acetyloxy group.
Uniqueness:
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(4-acetamido-3-nitrophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCNPJOXRGUVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277239 | |
Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-69-8 | |
Record name | N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 1325 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Acetamido-3-nitrophenyl acetate as revealed by the research?
A1: The research primarily utilized X-ray crystallography to elucidate the molecular structure of 4-Acetamido-3-nitrophenyl acetate []. The study highlights the presence of intramolecular hydrogen bonds (C—H⋯O) within the molecule. These interactions lead to the formation of two distinct ring structures: a planar five-membered ring and a non-planar six-membered ring. The five-membered ring lies almost coplanar with the aromatic ring system []. Furthermore, the research identifies intermolecular C—H⋯O interactions that contribute to the formation of chain-like arrangements of the molecules within the crystal lattice [].
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